1-(6-Bromopyridin-2-yl)-4-phenylpiperazine
Overview
Description
1-(6-Bromopyridin-2-yl)-4-phenylpiperazine is a heterocyclic compound that features a bromopyridine moiety attached to a phenylpiperazine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Bromopyridin-2-yl)-4-phenylpiperazine typically involves the reaction of 6-bromopyridine with phenylpiperazine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 6-bromopyridine is reacted with phenylboronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Bromopyridin-2-yl)-4-phenylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form N-oxides or reduction to remove the bromine atom.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium carbonate (K2CO3) as bases, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include various substituted pyridines.
Oxidation Products: N-oxides of the pyridine ring.
Reduction Products: Dehalogenated derivatives of the original compound.
Scientific Research Applications
1-(6-Bromopyridin-2-yl)-4-phenylpiperazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound is studied for its interactions with various biological targets, including receptors and enzymes.
Chemical Biology: It serves as a probe to investigate the mechanisms of action of different biological pathways.
Industrial Applications: It is used in the development of new materials and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(6-Bromopyridin-2-yl)-4-phenylpiperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing various neurological processes . The exact pathways and targets depend on the specific structure and functional groups present in the compound.
Comparison with Similar Compounds
1-(6-Bromopyridin-2-yl)ethan-1-one: This compound shares the bromopyridine moiety but differs in the attached functional group, which is an ethanone instead of a phenylpiperazine.
(6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone: Similar in structure but with a methylpiperidinyl group instead of a phenylpiperazine.
Uniqueness: 1-(6-Bromopyridin-2-yl)-4-phenylpiperazine is unique due to its combination of the bromopyridine and phenylpiperazine moieties, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying complex biological interactions.
Properties
IUPAC Name |
1-(6-bromopyridin-2-yl)-4-phenylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3/c16-14-7-4-8-15(17-14)19-11-9-18(10-12-19)13-5-2-1-3-6-13/h1-8H,9-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZOXQOTODYFDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC(=CC=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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